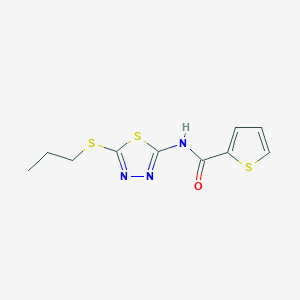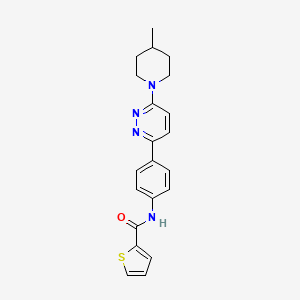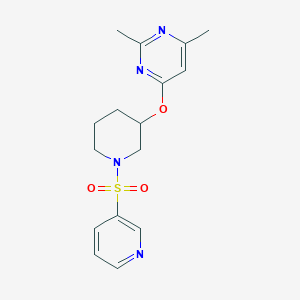
2,4-Dimethyl-6-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethyl-6-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine, also known as PDP, is a novel small molecule that has shown promising results in scientific research. This compound belongs to the class of pyrimidine derivatives and has been studied for its potential applications in various fields such as cancer therapy, cardiovascular diseases, and neurological disorders.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- The synthesis of pyrimidine-linked pyrazole heterocyclic compounds, including those similar to the specified chemical structure, has been explored for their potential insecticidal and antibacterial activities. Compounds were synthesized using microwave irradiative cyclocondensation and evaluated against Pseudococcidae insects and selected microorganisms, indicating the potential of pyrimidine derivatives in developing new antimicrobial agents (Deohate & Palaspagar, 2020).
Chemical Properties and Reactions
- Studies on pyrimidine derivatives have also focused on their chemical properties, including regioselective amination, which provides insight into the chemical reactivity and potential modifications of compounds similar to the specified chemical structure (Gulevskaya et al., 1994).
Material Science and Corrosion Inhibition
- Research on piperidine derivatives linked with pyrimidine rings has been conducted in the field of material science, particularly in the context of corrosion inhibition. Quantum chemical calculations and molecular dynamics simulations were used to investigate the adsorption and corrosion inhibition properties of these compounds on the corrosion of iron, revealing their potential as corrosion inhibitors (Kaya et al., 2016).
Structural Studies
- Structural analysis of pyrimidine derivatives, including hydrogen-bonded configurations, has been conducted to understand their supramolecular aggregation and molecular interactions. Such studies provide a foundation for exploring the chemical behavior and potential applications of similar compounds (Trilleras et al., 2008).
Propiedades
IUPAC Name |
2,4-dimethyl-6-(1-pyridin-3-ylsulfonylpiperidin-3-yl)oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-12-9-16(19-13(2)18-12)23-14-5-4-8-20(11-14)24(21,22)15-6-3-7-17-10-15/h3,6-7,9-10,14H,4-5,8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLUYZZMBJXDIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCCN(C2)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

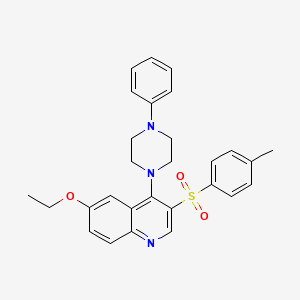
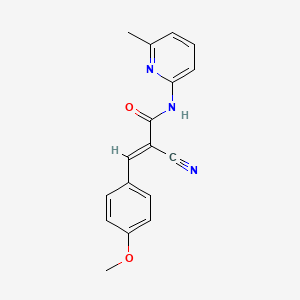
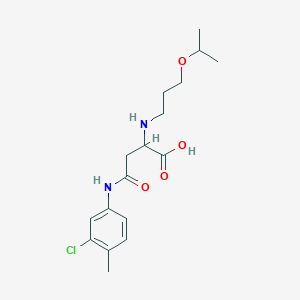


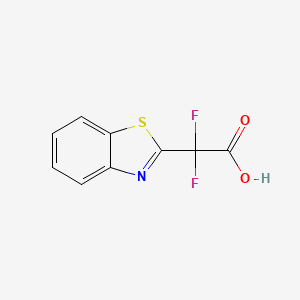
![1-sec-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2914201.png)
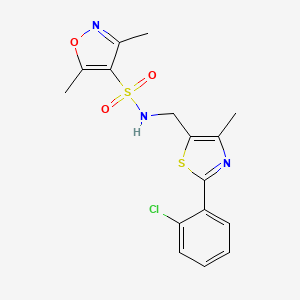
![(1R,5R)-1-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane;hydrochloride](/img/structure/B2914205.png)
![N-({2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)hydroxylamine](/img/structure/B2914206.png)

